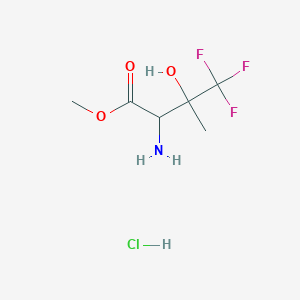
Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate;hydrochloride is a chemical compound with the molecular formula C6H10F3NO3·HCl. It is known for its unique structure, which includes a trifluoromethyl group, making it a valuable compound in various scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate;hydrochloride typically involves the reaction of methyl 3-amino-4,4,4-trifluorobutanoate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include steps such as purification through crystallization or chromatography .
化学反応の分析
Types of Reactions
Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions may produce various substituted derivatives .
科学的研究の応用
Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
作用機序
The mechanism of action of Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to target proteins or enzymes. This interaction can modulate the activity of the target, leading to various biological effects .
類似化合物との比較
Similar Compounds
Methyl 3-amino-4,4,4-trifluorobutanoate;hydrochloride: Shares a similar trifluoromethyl group but differs in the position of the amino group.
Trifluoromethylsilane: Contains a trifluoromethyl group but has different chemical properties and applications.
Sodium trifluoroacetate: Another trifluoromethyl-containing compound with distinct uses in organic synthesis.
Uniqueness
Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate;hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research fields .
生物活性
Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate;hydrochloride is a synthetic compound characterized by its unique trifluoromethyl group, which significantly influences its biological activity and chemical reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C6H10F3NO2
- Molecular Weight : 201.14 g/mol
- CAS Number : 2241853-48-3
The presence of trifluoromethyl groups enhances the compound's lipophilicity, allowing it to interact effectively with biological macromolecules such as proteins and enzymes. This interaction is crucial for modulating various biological effects.
The mechanism of action for Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate involves:
- Target Interaction : The trifluoromethyl group increases binding affinity to target proteins or enzymes.
- Biochemical Pathways Modulation : It can influence various biochemical pathways by interacting with specific molecular targets.
Biological Activities
Research indicates that Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate exhibits several biological activities:
Antimicrobial Activity
Preliminary studies suggest antimicrobial properties, particularly against fungal pathogens. The compound has been assessed for its potential to inhibit the growth of various fungi, showing promising results in reducing fungal filamentation and cell wall integrity.
Enzyme Inhibition
The compound is being explored as a potential enzyme inhibitor. Its structural similarity to natural amino acids allows it to interact with enzymes that play critical roles in metabolic pathways.
Case Studies and Research Findings
- Study on Antifungal Activity :
- Structure-Activity Relationship (SAR) Analysis :
Applications in Medicine and Industry
The compound's unique properties make it suitable for various applications:
- Pharmaceutical Development : As a precursor for drug synthesis targeting specific diseases.
- Chemical Industry : Utilized in the production of specialty chemicals with unique properties due to its trifluoromethyl group.
Summary Table of Biological Activities
特性
IUPAC Name |
methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO3.ClH/c1-5(12,6(7,8)9)3(10)4(11)13-2;/h3,12H,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBSODSJSJCFOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)(C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














